molecular formula C21H29FN6O7S3 B13999780 4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride CAS No. 21316-22-3

4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride

Cat. No.: B13999780
CAS No.: 21316-22-3
M. Wt: 592.7 g/mol
InChI Key: UVHJIXXSDGEMFP-UHFFFAOYSA-N
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Description

4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazine ring: This involves the reaction of appropriate amines with cyanuric chloride under controlled conditions to form the triazine core.

    Attachment of the phenyl group: The triazine core is then reacted with a phenyl derivative to introduce the phenyl group.

    Introduction of the sulfonyl fluoride group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl fluoride group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,6-Diamino-2-mercaptopyrimidine: A compound with a similar triazine core but different functional groups.

    3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole:

Uniqueness

4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

21316-22-3

Molecular Formula

C21H29FN6O7S3

Molecular Weight

592.7 g/mol

IUPAC Name

4-[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C19H23FN6O4S2.C2H6O3S/c1-19(2)25-17(21)24-18(22)26(19)14-5-3-13(4-6-14)11-12-23-32(29,30)16-9-7-15(8-10-16)31(20,27)28;1-2-6(3,4)5/h3-10,23H,11-12H2,1-2H3,(H4,21,22,24,25);2H2,1H3,(H,3,4,5)

InChI Key

UVHJIXXSDGEMFP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)F)N)N)C

Origin of Product

United States

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